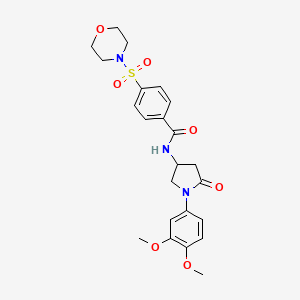
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide”, a related compound “N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide” was synthesized via ortho-acylation of “N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide” with acetic anhydride in polyphosphoric acid .Aplicaciones Científicas De Investigación
Molecular Interaction and Binding Analysis
- A study focused on the molecular interaction of a similar antagonist, revealing insights into the steric binding interaction with receptors and proposing a unique region in space for the antagonist activity. This kind of research aids in understanding how molecules like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide interact with biological systems (Shim et al., 2002).
Pharmacological Characterization
- In the context of pharmacology, research has characterized similar compounds, highlighting their potential in treating various conditions. For instance, a study on a novel κ-opioid receptor antagonist demonstrated its potential for treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Structural Analysis
- Research on the synthesis of benzamide derivatives, including crystal structure analysis and potential applications in identifying binding sites for modulators, provides a framework for understanding the structural aspects of compounds like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide (Wu et al., 2014).
Antifungal and Antimicrobial Applications
- Studies on derivatives of similar compounds have shown potential antifungal and antimicrobial applications, which could be relevant for the development of new therapeutic agents (Weiqun et al., 2005).
Antineoplastic Potential
- Investigations into the metabolism and disposition of antineoplastic compounds provide insight into the pharmacokinetics and potential therapeutic uses of compounds like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide (Zhang et al., 2011).
Anticonvulsant Activity
- Research has been conducted on enaminones synthesized from cyclic beta-dicarbonyl precursors, exhibiting potent anticonvulsant activity. This could be an area of application for similar compounds (Edafiogho et al., 1992).
Antidepressant Properties
- The synthesis of compounds like 4-Chloro-N-(3-morpholinopropyl)benzamide and its evaluation as an antidepressant highlights the potential mental health applications of similar compounds (Donskaya et al., 2004).
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-31-20-8-5-18(14-21(20)32-2)26-15-17(13-22(26)27)24-23(28)16-3-6-19(7-4-16)34(29,30)25-9-11-33-12-10-25/h3-8,14,17H,9-13,15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPBNKAFNKKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

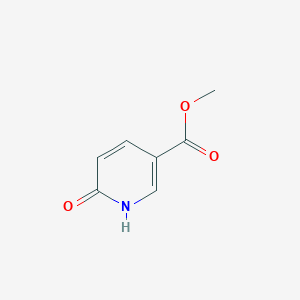
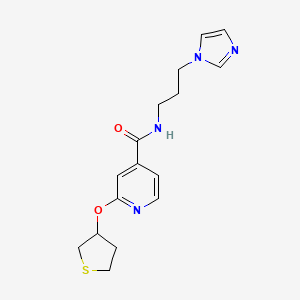
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)
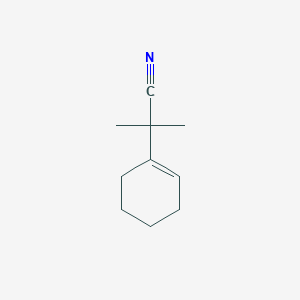
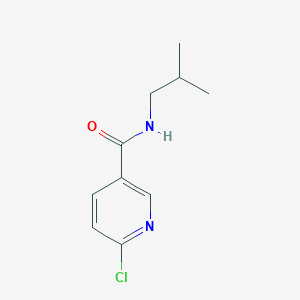
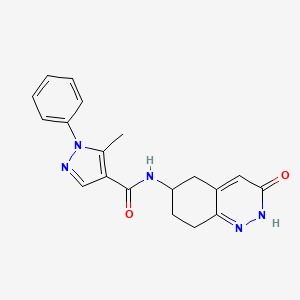
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
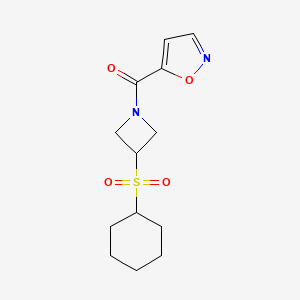
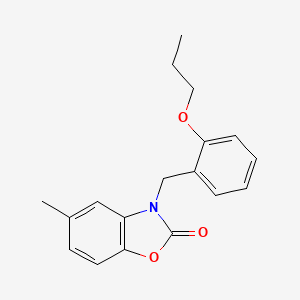
![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)
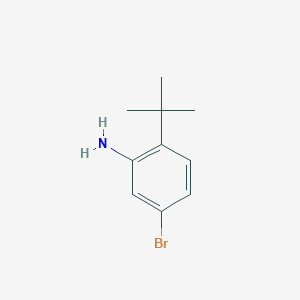
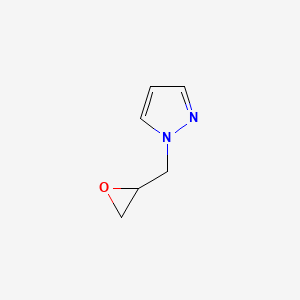
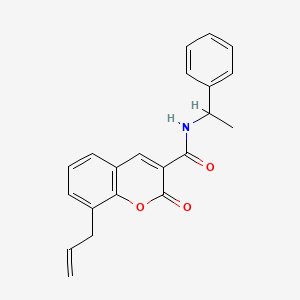
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)